molecular formula C17H12N2O3S B2529336 N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034436-81-0

N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2529336
CAS No.: 2034436-81-0
M. Wt: 324.35
InChI Key: QTKGPALOCFANQE-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide, which includes a bifuran moiety and a benzothiazole ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate bifuran derivatives. One common method includes the reaction of 2-amino benzothiazole with 5-bromomethyl-2,2’-bifuran in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity. For example, the use of water as a reaction medium and microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its bifuran moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its potential as a versatile compound in various research fields .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(17-19-12-4-1-2-6-15(12)23-17)18-10-11-7-8-14(22-11)13-5-3-9-21-13/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGPALOCFANQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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